クリシン 6-C-グルコシド

概要

説明

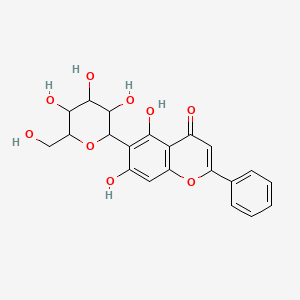

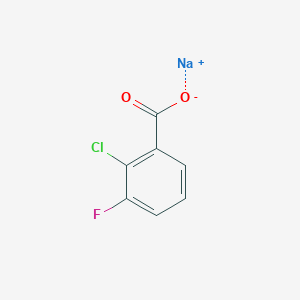

Chrysin 6-C-glucoside is a natural compound that is part of the flavonoid family . It is a powder with a molecular formula of C21H20O9 and a molecular weight of 416.4 . It is used for research purposes, including pharmacological research, food research, and as a synthetic precursor compound .

Synthesis Analysis

The synthesis of chrysin 6-C-glucoside involves glycosylation of flavonoids, which is a process that couples flavonoid aglycones and glycosyl groups in a conjugated form . This process can change the biological activity of flavonoids, increase water solubility, reduce toxic and side effects, and improve specific targeting . Biotransformations catalyzed by uridine diphospho-glycosyltransferases provide an environmentally friendly way to construct glycosidic bonds .Molecular Structure Analysis

The molecular structure of chrysin 6-C-glucoside is represented by the SMILES notation:C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O)C4C(C(C(C(O4)CO)O)O)O)O . This structure is consistent with the results obtained from HPLC and NMR analysis . Physical And Chemical Properties Analysis

Chrysin 6-C-glucoside is a powder with a molecular weight of 416.4 . . The compound is stored in a sealed, cool, and dry condition .科学的研究の応用

肥満と非アルコール性脂肪性肝疾患 (NAFLD) の治療

クリシンは、肥満と関連する NAFLD の治療のための候補として有望であることが示されています。 クリシンは、体重増加の抑制、グルコースと脂質の恒常性の改善、アディポカインの強化、肝ミトコンドリアの生合成の促進、AMPK/mTOR/SREBP-1c シグナル伝達経路の調節に役立ちます .

抗がん作用

クリシン誘導体は、さまざまな腫瘍細胞に対する阻害活性について研究されています。 たとえば、8-ハロ置換クリシン誘導体は、HT-29 および SGC-7901 腫瘍細胞に対してより強い阻害活性を示しました . さらに、クリシン自体は、多くの研究でその抗がん活性が評価されています .

神経保護

クリシンは、細胞内の酸化ストレスに間接的に影響を与えることで、神経保護作用を有します。 クリシンは、スーパーオキシドジスムターゼ (SOD)、カタラーゼ (CAT)、グルタチオンペルオキシダーゼ (GPx) などの主要な抗酸化酵素の発現を誘導し、これらは神経組織における酸化損傷の軽減に不可欠です .

薬物動態とバイオアベイラビリティ

クリシンの薬物動態を理解するため、バイオアベイラビリティと ADME (吸収、分布、代謝、排泄) 機構に焦点を当てた研究が行われています。 これは、クリシンを有効な in vivo 効力を有する治療薬として開発するために不可欠です .

合成誘導体の開発

クリシンの化学反応性は、さまざまな誘導体を合成するために活用されており、これらの誘導体は、医学と薬理学のさまざまな分野で強化された特性と潜在的な用途を持っています .

抗酸化活性

クリシンは抗酸化酵素を誘導する能力を持っているため、強力な抗酸化剤として使用することができ、酸化ストレスに関連する疾患の予防または治療に役立ちます .

作用機序

Target of Action

Chrysin 6-C-glucoside, a natural bioactive compound, has been found to target a variety of cellular components. It has been reported to inhibit α-glucosidase , a key enzyme in the breakdown of carbohydrates into simple sugars, making it potentially useful for type 2 diabetes treatment . In cancer cells, it has been shown to stimulate apoptosis , a process of programmed cell death that is often dysregulated in cancer .

Mode of Action

The mode of action of chrysin 6-C-glucoside involves several mechanisms. In cancer cells, it induces apoptosis by facilitating the release of cytochrome C from the mitochondria, activating caspase-3, inhibiting the activity of the XIAP molecule, and reducing AKT phosphorylation, thereby triggering the PI3K pathway . These actions result in the death of cancer cells and the inhibition of tumor growth .

Biochemical Pathways

Chrysin 6-C-glucoside affects several biochemical pathways. It has been shown to activate the AMPK pathway and suppress the mTOR and lipogenic pathways . It also stimulates the expression of genes controlling mitochondrial biogenesis in hepatic tissues . These actions can lead to a variety of downstream effects, including the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of chrysin 6-C-glucoside involve its absorption, distribution, metabolism, and excretion (ADME). Chrysin 6-c-glucoside has poor oral bioavailability due to its low aqueous solubility, rapid metabolism mediated by ugts and sult, and efficient excretion through efflux transporters including bcrp and mrp2 .

Result of Action

The result of chrysin 6-C-glucoside’s action is the inhibition of cell proliferation and the induction of apoptosis in targeted cells . This can lead to the inhibition of tumor growth and neoplasticity in cancer cells . It also has potential therapeutic effects in type 2 diabetes treatment by inhibiting α-glucosidase .

Action Environment

The action of chrysin 6-C-glucoside can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of its environment. Moreover, its bioavailability can be influenced by the presence of other compounds, such as those found in the gastrointestinal tract

Safety and Hazards

将来の方向性

Chrysin 6-C-glucoside has potential for treating diseases in the terminal ileum and colon due to its high bioavailability in the lower gastrointestinal tract . It is also considered a promising compound for the prevention of many diseases, including cancers, diabetes, and neurodegenerative diseases such as Alzheimer’s or Parkinson’s .

生化学分析

Biochemical Properties

Chrysin 6-C-glucoside is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to be a glucosidase inhibitor . Glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, and its inhibition can help manage blood sugar levels, which is particularly beneficial for individuals with type 2 diabetes .

Cellular Effects

Chrysin 6-C-glucoside has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Chrysin 6-C-glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activity of glucosidase, an enzyme involved in carbohydrate metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chrysin 6-C-glucoside have been observed to change over time. Studies have shown that this compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

Chrysin 6-C-glucoside is involved in various metabolic pathways. It interacts with enzymes such as glucosidase and influences metabolic flux and metabolite levels

特性

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLCDVSOGLKTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding chrysin 6-C-glucoside in Leptadenia hastata?

A: Leptadenia hastata is a traditional African medicinal plant used to treat various ailments []. Identifying and quantifying its chemical constituents, including chrysin 6-C-glucoside, is crucial for understanding its potential therapeutic benefits. A study utilized advanced techniques like UHPLC-Q-TOF-MS and UHPLC-DAD to achieve this, revealing the presence of chrysin 6-C-glucoside within a specific concentration range []. This quantitative data contributes to the development of standardized extracts and quality control measures for this important medicinal plant [].

Q2: How does the presence of chrysin 6-C-glucoside in the ethanol extract of Psidium guajava leaves contribute to our understanding of its bioactivity?

A: Research has shown that the ethanol extract of Psidium guajava leaves, which contains chrysin 6-C-glucoside, exhibits a significant inhibitory effect (61.3%) against the proliferation of the colon cancer cell line SW480 []. This finding suggests that chrysin 6-C-glucoside, along with other identified compounds, might contribute to the potential anticancer properties of this plant extract. Further research is needed to isolate the specific effects of chrysin 6-C-glucoside and elucidate its mechanism of action in this context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1514233.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1514248.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)

![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)